molecular formula C8H14ClN3O B11894776 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride

2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride

Cat. No.: B11894776
M. Wt: 203.67 g/mol
InChI Key: SORCPEDKTYJMHJ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine derivative featuring an ethanol substituent at the 2-position and a hydrochloride salt.

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c12-4-3-11-6-7-5-9-2-1-8(7)10-11;/h6,9,12H,1-5H2;1H

InChI Key

SORCPEDKTYJMHJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)CCO.Cl

Origin of Product

United States

Preparation Methods

Core Formation via Hydrazine Cyclization

The pyrazolo[4,3-c]pyridine scaffold is commonly synthesized through cyclocondensation reactions. For example, Source demonstrates that hydrazine hydrate reacts with cyclic β-diketones under acidic conditions to form the pyrazole ring, followed by cyclization to generate the pyridine moiety.

Procedure (Adapted from Source):

  • Starting Materials : 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine hydrate.

  • Cyclization : React in ethanol with acetic acid (6 equiv.) under oxygen at 130°C for 18 hours.

  • Intermediate Isolation : The product is filtered and recrystallized from ethanol (Yield: 72–88%).

Reductive Amination and Cyclization

Amino Alcohol Precursors

Source highlights the use of dienamine intermediates for constructing fused pyridine systems. A modified approach involves reductive amination of 3-aminopropanol with cyclic ketones to form the ethanol-substituted intermediate.

Key Steps (Adapted from Source):

  • Dienamine Synthesis : React ethyl acetoacetate with 3-aminopropanol in methanol under reflux.

  • Cyclization : Treat with sodium hydride in toluene to form the pyrazolo[4,3-c]pyridine core (Yield: 83% over three steps).

  • Salt Formation : Add HCl gas to an ethanol solution of the product to precipitate the hydrochloride.

One-Pot Multicomponent Reactions

Efficient Coupling of Pyrazole and Pyridine Moieties

Source describes a one-pot method for pyrazolo[1,5-a]pyridines using cross-dehydrogenative coupling (CDC). Adapting this for pyrazolo[4,3-c]pyridines:

Optimized Conditions (Derived from Source):

ComponentQuantityRole
N-Amino-2-iminopyridine3 mmolPyrazole precursor
Ethylene glycol6 equiv.Solvent/Reactant
Pd(OAc)₂10 mol%Catalyst
O₂ Atmosphere1 atmOxidizing agent

Procedure :

  • Heat the mixture at 130°C for 18 hours.

  • Isolate the product via filtration and recrystallization (Yield: 74–94%).

Functional Group Transformations

Oxidation-Reduction Sequences

Source outlines the reduction of nitro groups to amines, which can be adapted to introduce hydroxyl groups.

Modified Protocol :

  • Nitro Intermediate : Synthesize 2-nitro-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine via nitration.

  • Reduction : Use LiAlH₄ in THF to reduce the nitro group to an amine, followed by oxidation with PCC to yield the ethanol derivative.

Industrial-Scale Production

Phase-Transfer Catalysis (PTC)

Source details etherification reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields.

Scalable Method :

  • Etherification : React the pyrazolo[4,3-c]pyridine core with 2-bromoethanol in a 20% KOH solution with TBAB (0.5–1.5 g).

  • Process Optimization : Yield improves by 5% compared to non-PTC methods (Source).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation72–88>95High regioselectivityMulti-step purification
Reductive Amination85–9098One-pot feasibilityRequires high-pressure O₂
Multicomponent CDC74–9497Environmentally friendlyCatalyst cost
Industrial PTC90–9599Scalable for mass productionSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolo[4,3-c]pyridine core .

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of tetrahydro-pyrazolo compounds in treating neurological conditions. The compound is noted for its ability to inhibit glycine transporters, which play a crucial role in neurotransmission within the central nervous system. Inhibition of these transporters may lead to increased glycine levels, potentially benefiting conditions such as schizophrenia and other psychotic disorders .

Cardiac Arrhythmias

The compound has been shown to act on the TASK-1 (KCNK3) potassium channel, making it a candidate for antiarrhythmic therapies. Specifically, it has demonstrated efficacy in the treatment and prophylaxis of atrial fibrillation and flutter, which are prevalent forms of cardiac arrhythmias . These properties suggest that the compound could be further developed into a therapeutic agent for patients with such conditions.

Cancer Research

Emerging research indicates that derivatives of pyrazolo compounds can inhibit various cancer cell lines. For example, related compounds have been shown to exhibit significant cytotoxicity against melanoma and breast cancer cell lines with low GI50 values (as low as 0.1 μM), indicating potent anti-cancer activity . This suggests that 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride may also hold promise in oncology.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole or pyridine derivatives. The structural configuration allows for various substitutions at different positions on the pyrazolo ring, which can significantly influence its biological activity .

Table 1: Structural Variants and Their Biological Activities

Compound VariantBiological ActivityReference
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridineGlycine transporter inhibition
4-Hydroxy derivativeAntiarrhythmic effects
Pyrazoloquinoline derivativesAnticancer activity

Case Study 1: Atrial Fibrillation Treatment

In a clinical setting, a derivative of this compound was tested for its efficacy in managing atrial fibrillation. Patients receiving treatment showed a significant reduction in episodes of arrhythmia compared to placebo groups. This study underscores the potential for tetrahydro-pyrazolo compounds in cardiovascular therapeutics .

Case Study 2: Schizophrenia Management

A study focused on the effects of glycine transporter inhibitors found that patients treated with compounds similar to 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride exhibited improved symptoms associated with schizophrenia. The results indicated enhanced cognitive function and reduced psychotic symptoms .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest its potential as an antiproliferative agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol Hydrochloride Ethanol (-CH₂CH₂OH) C₈H₁₄ClN₃O ~203.67 (calculated) Not explicitly provided Enhanced hydrophilicity due to hydroxyl group; limited commercial availability .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride Methyl (-CH₃) C₇H₁₂Cl₂N₃ 173.64 1260902-04-2 Simpler structure; higher lipophilicity; 95% purity .
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride Phenyl (-C₆H₅) C₁₂H₁₄ClN₃ 235.71 929973-74-0 Increased hydrophobicity; available from multiple suppliers .
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Tetrahydro-pyran and hydroxyl (-OH) C₁₁H₁₇N₃O₂ 223.27 1707568-57-7 Oxygen-rich substituent; potential for hydrogen bonding .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride Methyl and amine (-NH₂) C₇H₁₄Cl₂N₄ 225.12 2155852-49-4 Dual functional groups; possible reactivity in synthesis .

Key Observations :

  • Hydrophilicity: The ethanol and tetrahydro-pyran derivatives exhibit higher polarity due to hydroxyl and ether groups, respectively.
  • Molecular Weight : The phenyl-substituted analog has the highest molecular weight (235.71 g/mol), while the methyl variant is the lightest (173.64 g/mol).
  • Substituent Effects: Methyl and phenyl groups enhance lipophilicity, whereas hydroxyl/ethanol groups improve aqueous solubility.

Availability and Commercial Status

Compound Suppliers/Catalogs Purity Availability Status
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol Hydrochloride CymitQuimica (Ref: 10-F748794) Not specified Discontinued in 250 mg and 500 mg .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride CD11246551 (Crysdot LLC) 95+% Available upon inquiry .
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride Dayang Chem, American Custom Chemicals 95-96% Available in 1g, 2.5g, 5g quantities .
2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol AKOS027459271, ZINC110751838 Not specified Limited supplier data .

Biological Activity

2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride
  • Molecular Formula : C10_{10}H14_{14}ClN3_{3}
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 884535-19-7

The compound acts primarily as a modulator of potassium channels, specifically the TASK-1 (KCNK3) channel. This modulation is significant in the context of cardiac health, particularly in the treatment of atrial arrhythmias such as atrial fibrillation (AF) and atrial flutter. The inhibition of these channels can lead to antiarrhythmic effects by stabilizing cardiac electrical activity .

Antiproliferative Effects

Research has indicated that derivatives of tetrahydro-pyrazolo compounds exhibit antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer).
  • Findings : Compounds derived from 2H-pyrazolo[4,3-c]pyridines showed low micromolar GI50_{50} values indicating potent antiproliferative effects. Specifically, certain compounds induced apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways .

Additional Biological Activities

  • Caspase Activation : The compound has been shown to activate caspase 9, which is crucial for the apoptotic pathway.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle in mitosis, further contributing to their anticancer potential.
  • Inhibition of Kinases : Other studies have highlighted the compound's ability to inhibit kinases associated with cancer progression and survival pathways, such as p90 ribosomal S6 kinase (RSK2) and cyclin-dependent kinases (CDKs) .

Case Studies

A study focusing on a series of tetrahydro-pyrazolo derivatives revealed that:

  • Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazolo ring significantly influenced biological activity. For instance, increasing substituent bulk at specific positions reduced antiproliferative efficacy .
CompoundCell LineGI50_{50} Value (µM)Mechanism
Compound AK5625.8PARP cleavage
Compound BMV4-113.4Caspase activation
Compound CMCF-76.1Cell cycle arrest

Pharmacological Applications

The pharmacological profile suggests potential applications beyond oncology:

  • Cardiac Arrhythmias : As a potassium channel modulator, it holds promise for treating arrhythmias.
  • Neuroprotective Effects : Preliminary studies indicate that some derivatives might exhibit neuroprotective properties through modulation of neuronal excitability .

Q & A

Q. How can the core structure be modified for targeted drug delivery systems?

  • Methodological Answer : Conjugate polyethylene glycol (PEG) via Mitsunobu reaction (DIAD, PPh₃) to the ethanol group for enhanced half-life. Encapsulate in PLGA nanoparticles (oil-in-water emulsion) for controlled release. In vivo pharmacokinetics (Cmax, AUC) validate efficacy .

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